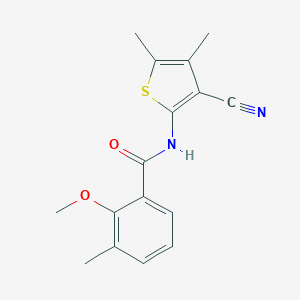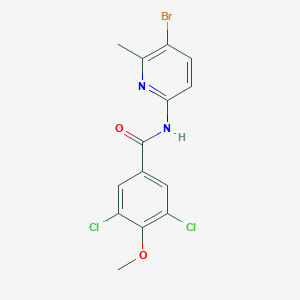![molecular formula C16H24N2O3 B244309 N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B244309.png)
N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide, also known as IBMPFD, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. The compound has gained attention for its ability to inhibit the activity of the AAA+ ATPase family of proteins, which are involved in various cellular processes, including protein degradation and clearance.
Mécanisme D'action
The mechanism of action of N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide involves its ability to inhibit the activity of the AAA+ ATPase family of proteins. These proteins are involved in various cellular processes, including protein degradation and clearance. By inhibiting the activity of these proteins, N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide has been shown to reduce the accumulation of misfolded and aggregated proteins that are associated with various diseases.
Biochemical and physiological effects
N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide has been shown to have various biochemical and physiological effects. The compound has been shown to reduce the accumulation of misfolded and aggregated proteins in cells, which can lead to improved cellular function and reduced disease pathology. Additionally, N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide has several advantages for use in lab experiments. The compound is relatively easy to synthesize and can be obtained in large quantities. Additionally, N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide has been shown to be effective in inhibiting the activity of the AAA+ ATPase family of proteins, which makes it a useful tool for studying the role of these proteins in various cellular processes.
However, there are also some limitations to the use of N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide in lab experiments. The compound may have off-target effects, which can complicate the interpretation of experimental results. Additionally, the compound may have limited solubility in certain solvents, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide. One area of interest is the development of more potent and selective inhibitors of the AAA+ ATPase family of proteins. Additionally, there is interest in studying the effects of N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide in various disease models, including neurodegenerative disorders, cancer, and viral infections. Finally, there is interest in exploring the potential use of N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide in combination with other therapeutic agents to enhance its efficacy in treating various diseases.
Méthodes De Synthèse
The synthesis of N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide involves a multi-step process that includes the use of various reagents and solvents. The first step involves the reaction of 3-methoxyaniline with isobutyryl chloride to form N-(4-isobutyrylamino)-3-methoxyaniline. This intermediate is then reacted with 2,2-dimethylpropionyl chloride to form N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide.
Applications De Recherche Scientifique
N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide has been studied extensively for its potential therapeutic applications in various diseases, including neurodegenerative disorders, cancer, and viral infections. The compound has been shown to inhibit the activity of the AAA+ ATPase family of proteins, which are involved in the pathogenesis of these diseases.
Propriétés
Formule moléculaire |
C16H24N2O3 |
|---|---|
Poids moléculaire |
292.37 g/mol |
Nom IUPAC |
N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C16H24N2O3/c1-10(2)14(19)18-12-8-7-11(9-13(12)21-6)17-15(20)16(3,4)5/h7-10H,1-6H3,(H,17,20)(H,18,19) |
Clé InChI |
FDGDAEDIQBBZOB-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C(C)(C)C)OC |
SMILES canonique |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C(C)(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B244226.png)

![4-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244228.png)
![2-(3,5-dimethylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B244231.png)
![N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244232.png)

![Methyl 3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B244235.png)
![Methyl 3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B244236.png)
![Methyl 3-({[(3-chlorobenzoyl)amino]carbothioyl}amino)-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B244237.png)
![Methyl 4-(4-methylpiperazin-1-yl)-3-[(3-propoxybenzoyl)amino]benzoate](/img/structure/B244239.png)
![Methyl 3-[(3,4-dimethylbenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B244240.png)
![Methyl 3-[(2-methylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B244242.png)
![N-(6-{[(4-chlorophenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244248.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-3-methoxy-2-naphthamide](/img/structure/B244250.png)